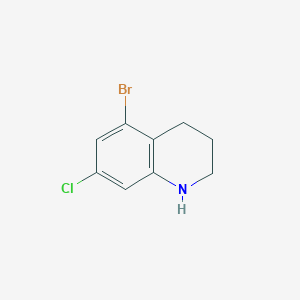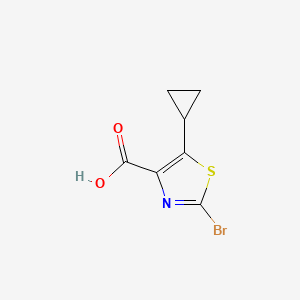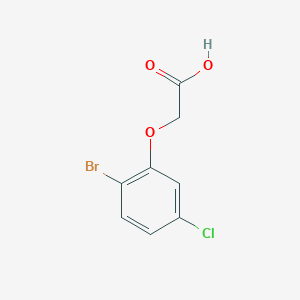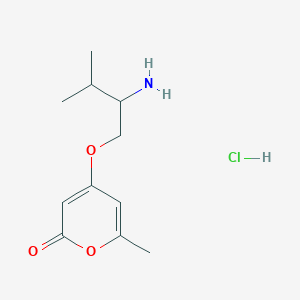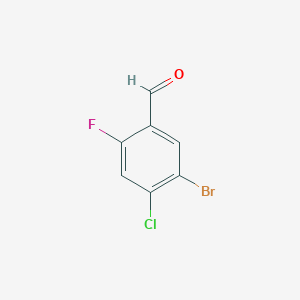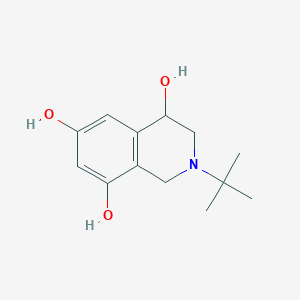
Terbutaline Impurity B
Übersicht
Beschreibung
Terbutaline Impurity B is a process-related impurity found in Terbutaline Sulfate, a selective β2-adrenergic agonist used as a bronchodilator for treating bronchial asthma and other obstructive pulmonary diseases . Impurities in active pharmaceutical ingredients are critical to identify and characterize to ensure the safety and efficacy of the drug product .
Wissenschaftliche Forschungsanwendungen
Terbutaline Impurity B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for impurity profiling and quality control of Terbutaline Sulfate . In biology and medicine, it is studied for its potential effects on cellular pathways and its role in drug metabolism . In the pharmaceutical industry, understanding the formation and control of this compound is crucial for ensuring the safety and efficacy of Terbutaline Sulfate drug products .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of Terbutaline Impurity B could involve further investigation into its formation during the synthesis of Terbutaline, its impact on the efficacy and safety of Terbutaline formulations, and the development of more efficient methods for its detection and quantification .
Vorbereitungsmethoden
Terbutaline Impurity B is typically identified during the manufacturing process of Terbutaline Sulfate. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using spectroscopic techniques such as accurate mass quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy . The synthetic routes and reaction conditions for the formation of this compound involve the use of specific reagents and solvents under controlled conditions .
Analyse Chemischer Reaktionen
Terbutaline Impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of dehydroxylated products .
Vergleich Mit ähnlichen Verbindungen
Terbutaline Impurity B can be compared with other related impurities found in Terbutaline Sulfate, such as Terbutaline Impurity A, Terbutaline Impurity C, and Terbutaline Impurity D . These impurities differ in their chemical structures and properties, which can affect their behavior during the manufacturing process and their potential impact on the safety and efficacy of the drug product . This compound is unique in its specific formation pathway and its distinct chemical structure compared to other impurities .
Eigenschaften
IUPAC Name |
2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16/h4-5,12,15-17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKYGSKCDUZPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
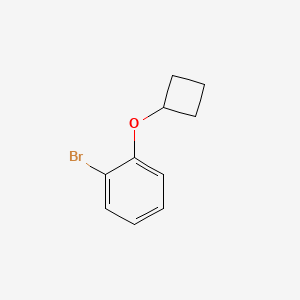


![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)

![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
